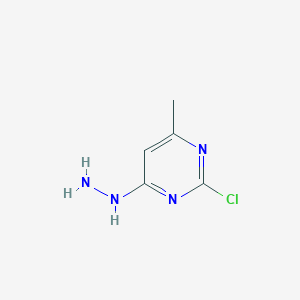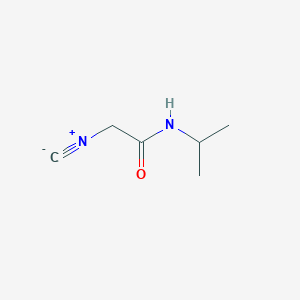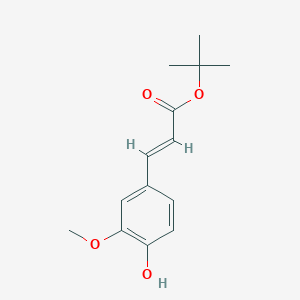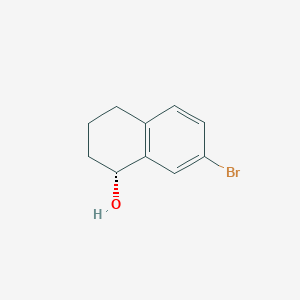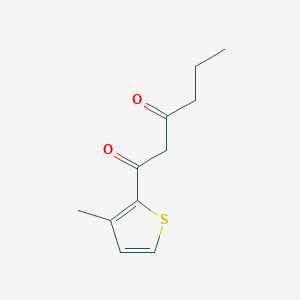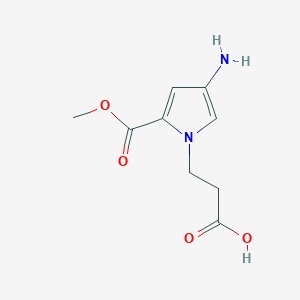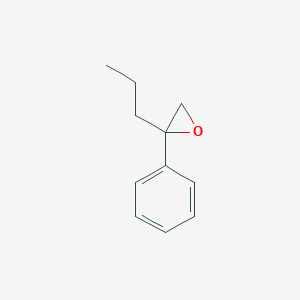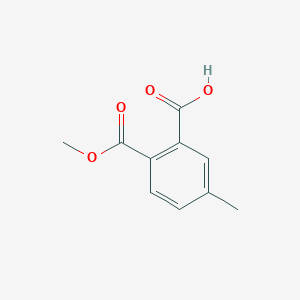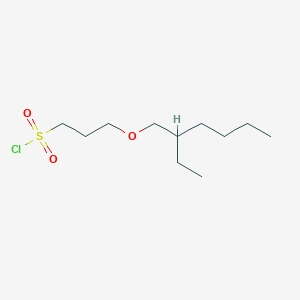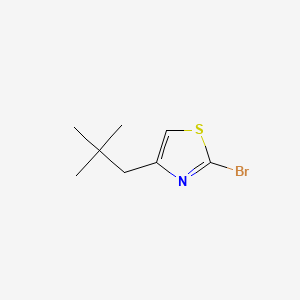
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a 2,2-dimethylpropyl group at the fourth position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole typically involves the bromination of 4-(2,2-dimethylpropyl)-1,3-thiazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to different functionalized thiazoles.
Scientific Research Applications
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2,2-dimethylpropyl)pyridine
- 2-Bromo-4-(2,2-dimethylpropyl)imidazolidine
- 2-Bromo-4-(2,2-dimethylpropyl)pyrimidine
Uniqueness
2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties compared to similar compounds that may contain only nitrogen or other heteroatoms. This unique structure allows it to participate in specific reactions and interactions that are not possible with other compounds.
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,3)4-6-5-11-7(9)10-6/h5H,4H2,1-3H3 |
InChI Key |
KEAGHQKQFBORHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CSC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


